molecular formula C23H30ClNO3 B14737259 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride CAS No. 2909-91-3

2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride

Cat. No.: B14737259
CAS No.: 2909-91-3
M. Wt: 403.9 g/mol
InChI Key: NITKDQZDJKCWDG-UHFFFAOYSA-N
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Description

2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride typically involves the esterification of 2,2-Diphenyl-2-ethoxyacetic acid with 1-ethyl-4-piperidyl alcohol in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-2-ethoxyacetic acid (1-methyl-4-piperidyl) ester hydrochloride
  • 2,2-Diphenyl-2-ethoxyacetic acid (1-propyl-4-piperidyl) ester hydrochloride
  • 2,2-Diphenyl-2-ethoxyacetic acid (1-butyl-4-piperidyl) ester hydrochloride

Uniqueness

2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride is unique due to its specific ester and piperidyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

2909-91-3

Molecular Formula

C23H30ClNO3

Molecular Weight

403.9 g/mol

IUPAC Name

(1-ethylpiperidin-1-ium-4-yl) 2-ethoxy-2,2-diphenylacetate;chloride

InChI

InChI=1S/C23H29NO3.ClH/c1-3-24-17-15-21(16-18-24)27-22(25)23(26-4-2,19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14,21H,3-4,15-18H2,1-2H3;1H

InChI Key

NITKDQZDJKCWDG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC.[Cl-]

Origin of Product

United States

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